molecular formula C9H13Cl2N B578017 (R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride CAS No. 1255306-36-5

(R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride

Cat. No. B578017
M. Wt: 206.11
InChI Key: RMJLPGIVLDGISK-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride, also known as (R)-methamphetamine hydrochloride, is a stimulant drug with a variety of applications in both medical and scientific research. It is a chiral compound, meaning that it has two mirror-image forms, the (R)- and (S)-enantiomers, which differ in their physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for (R)-methamphetamine hydrochloride.

Scientific Research Applications

Overview of Research Directions

Pharmacological and Therapeutic Potential

Research on compounds with similar chemical structures or pharmacological effects suggests potential therapeutic applications for (R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride. For instance, studies on NLS-3 (Levophacetoperane or (R,R) Phacetoperane), a reverse ester of methylphenidate, indicate its use in treating attention-deficit/hyperactivity disorder (ADHD) due to its stimulant effect and favorable benefit/risk balance compared to other stimulants (Konofal et al., 2023). Similarly, the therapeutic advantages of R(−)-MDMA enantiomers over racemic MDMA for psychiatric and behavioral disorders suggest a trend toward exploring individual enantiomers of psychoactive substances for reduced adverse effects and improved therapeutic indices (Pitts et al., 2018).

Toxicological Considerations

The toxicology of closely related compounds provides insights into the safety and potential environmental impact of (R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride. For example, the environmental persistence and bioaccumulation potential of chlorinated solvents and pesticides, such as DDT and its metabolites, underscore the importance of assessing the environmental and health impacts of chemical compounds before widespread use (Ruder, 2006).

properties

IUPAC Name

(1R)-1-(4-chloro-3-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJLPGIVLDGISK-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](C)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704228
Record name (1R)-1-(4-Chloro-3-methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride

CAS RN

1255306-36-5
Record name (1R)-1-(4-Chloro-3-methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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